molecular formula C7H5BrFNO B2390284 2-Bromo-1-(3-fluoropyridin-2-YL)ethanone CAS No. 1044270-51-0

2-Bromo-1-(3-fluoropyridin-2-YL)ethanone

Cat. No.: B2390284
CAS No.: 1044270-51-0
M. Wt: 218.025
InChI Key: OXCGBXKFOBWLHW-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-fluoropyridin-2-yl)ethanone is a brominated aromatic ketone characterized by a pyridine ring substituted with fluorine at the 3-position and a bromoacetyl group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves bromination of the parent acetophenone derivative under controlled conditions. For example, bromine is added to substituted acetophenones in ether at 0°C, followed by quenching with NaHCO₃ and purification . The fluorine atom on the pyridine ring enhances electron-withdrawing effects, influencing the compound’s reactivity and stability.

Properties

IUPAC Name

2-bromo-1-(3-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCGBXKFOBWLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-fluoropyridin-2-YL)ethanone typically involves the bromination of 1-(3-fluoropyridin-2-YL)ethanone. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

2-Bromo-1-(3-fluoropyridin-2-YL)ethanone serves as an important building block in the synthesis of more complex organic molecules. It can be utilized to create various derivatives that exhibit unique chemical properties.

ApplicationDescription
Synthesis of PharmaceuticalsUsed as an intermediate in the production of drugs targeting specific biological pathways.
Development of AgrochemicalsFunctions as a precursor in the synthesis of pesticides and herbicides.
Material ScienceEmployed in creating polymers with enhanced properties due to its reactive halogen groups.

Medicinal Chemistry

The compound has been investigated for its biological activity, particularly as an inhibitor of specific enzymes involved in cell signaling pathways.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit tyrosine-protein phosphatases, which play a crucial role in cellular processes such as growth and differentiation. This suggests potential applications in cancer research and therapeutic development.

Case Study 1: Enzyme Interaction

Research conducted on the interaction between this compound and tyrosine-protein phosphatases demonstrated its potential as a lead compound for drug development aimed at treating cancers where these enzymes are overactive. The study highlighted the compound's ability to modulate enzymatic activity, influencing pathways related to cell proliferation.

Case Study 2: Synthesis of Bioactive Compounds

A study focused on synthesizing novel bioactive compounds using this compound as a starting material. The resulting compounds exhibited promising antimicrobial properties against various pathogens, indicating that this compound could be pivotal in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Bromoethanones

1-(6-Bromo-3-fluoropyridin-2-yl)ethanone (CAS 1016228-01-5)
  • Structural Difference : The bromine and fluorine substituents are at the 6- and 3-positions, respectively, on the pyridine ring (vs. 3-fluoro and bromoacetyl at the 2-position in the target compound).
  • The 6-bromo substituent may sterically hinder reactions at the acetyl group compared to the target compound .
  • Applications : Like the target compound, it is explored in medicinal chemistry for bioactive molecule synthesis.
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (CAS: N/A)
  • Structural Difference : Incorporates a fused pyrrolopyridine ring system instead of a simple pyridine.
  • Physical Properties : Higher melting point (280–282°C) due to enhanced crystallinity from the fused ring system .
  • Reactivity : The pyrrolopyridine moiety may participate in additional π-π interactions, influencing its behavior in cross-coupling reactions.

Phenyl-Based Bromoethanones

2-Bromo-1-(4-hydroxyphenyl)ethanone
  • Structural Difference : Features a hydroxyl group on the phenyl ring instead of a pyridine system.
  • Reactivity : The hydroxyl group enables hydrogen bonding and oxidation sensitivity, unlike the electron-deficient pyridine ring in the target compound. It is widely used in adrenaline-type drug synthesis .
2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5)
  • Structural Difference : Methoxy group at the para position on the phenyl ring.
  • Electronic Effects : The electron-donating methoxy group reduces electrophilicity of the ketone compared to the fluorine-substituted pyridine in the target compound. This impacts its utility in reactions requiring strong electrophiles, such as nucleophilic acyl substitutions .
2-Bromo-1-(4-iodophenyl)ethanone (CAS 31827-94-8)
  • Structural Difference : Iodine substituent at the para position.
  • Applications : The heavy atom effect of iodine makes it useful in crystallography and radiopharmaceuticals, diverging from the fluorine-driven applications of the target compound .

Halogen-Substituted Derivatives

2-Bromo-1-(4-bromo-3-fluorophenyl)ethanone (CAS 1003879-02-4)
  • Structural Difference : Dual bromine and fluorine substituents on the phenyl ring.
  • Impact: Increased molecular weight (296 g/mol) and density (1.914 g/cm³) compared to the target compound.
2-Bromo-1-(2,4-dichlorophenyl)ethanone
  • Structural Difference : Two chlorine atoms on the phenyl ring.
  • Reactivity : Chlorine’s electronegativity and steric bulk may slow reaction rates in SN2 mechanisms compared to the fluorine-pyridine system .

Biological Activity

2-Bromo-1-(3-fluoropyridin-2-yl)ethanone is a compound with the molecular formula C₇H₅BrFNO, characterized by the presence of bromine and fluorine atoms, which significantly influence its biological activity. This compound has garnered interest in medicinal chemistry, particularly for its potential as an enzyme inhibitor and its applications in cancer research.

Chemical Structure and Properties

The structural uniqueness of this compound arises from the positioning of the bromine and fluorine atoms, which enhance its electrophilic properties. This makes it a valuable intermediate in organic synthesis. The compound's reactivity is attributed to its functional groups, which allow for various interactions with biological targets.

Property Value
Molecular FormulaC₇H₅BrFNO
Molecular Weight220.03 g/mol
Melting PointNot specified
SolubilityNot specified

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific tyrosine-protein phosphatases (PTPs). PTPs are crucial in regulating cell signaling pathways that influence cell growth and differentiation. The inhibition of these enzymes suggests potential applications in therapeutic development for conditions such as cancer, where dysregulation of signaling pathways is common.

Case Studies

A study focusing on the compound's interaction with PTPs demonstrated that it could modulate enzymatic activity effectively. This modulation was linked to alterations in cellular signaling pathways, indicating that further investigation could lead to the development of novel anticancer agents.

Another investigation highlighted the compound's selectivity and potency compared to related compounds. For instance, structurally similar compounds like 2-Bromo-1-(pyridin-2-yl)ethanone exhibited different biological activities due to variations in their electronic properties and steric effects.

Comparative Analysis

The following table compares this compound with structurally related compounds:

Compound Name Molecular Formula Biological Activity
This compoundC₇H₅BrFNOInhibits tyrosine-protein phosphatases
2-Bromo-1-(pyridin-2-yl)ethanoneC₇H₆BrNODifferent electronic properties; lower activity
2-Bromo-1-(pyridin-3-yl)ethanoneC₇H₆BrNOVaries in reactivity due to bromine positioning
2-Bromo-1-(pyrazin-2-yl)ethanoneC₇H₆BrN₂OAltered chemical behavior; less relevant activity

Research Findings

Recent studies have underscored the significance of halogen substituents in enhancing biological activity. For example, compounds with electron-withdrawing groups such as fluorine have shown improved interactions with biological targets compared to their unsubstituted counterparts . The incorporation of these groups not only affects solubility but also influences metabolic stability and overall efficacy against specific pathogens or cancer cells .

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